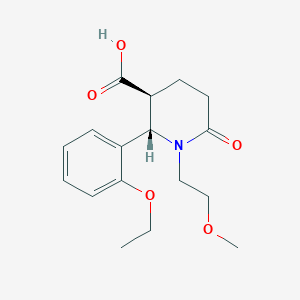
3-amino-6-bromoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinones are a class of compounds that have garnered interest due to their diverse pharmacological properties. The compound 3-amino-6-bromoquinazolin-4(3H)-one is a derivative of quinazolinone, which is characterized by the presence of an amino group at the 3-position and a bromo substituent at the 6-position of the quinazolinone nucleus.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One efficient approach for synthesizing quinazolin-4(3H)-ones involves a two-step sequence that starts with the cyclocondensation of 2-aminobenzamide with aldehydes, followed by oxidation using CuCl2 to yield the desired quinazolinones . Another method includes the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride or bromine in acetic acid, which affords the corresponding halogenated quinazolinones without the need for a catalyst and under mild conditions . Additionally, 3-amino-6-bromoquinazolin-4(3H)-one can serve as a precursor for the synthesis of Schiff bases by condensation with different aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their biological activity. For instance, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing that it crystallizes in the triclinic system with P-1 space group, and its crystal packing is stabilized by various intermolecular interactions . These structural insights are essential for understanding the interaction of quinazolinones with biological targets.
Chemical Reactions Analysis
Quinazolinones can participate in a range of chemical reactions, which allows for the diversification of their structure and the potential enhancement of their biological activity. For example, 3-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the synthesis of tertiary amines, demonstrating its versatility in organic synthesis . Schiff base derivatives of quinazolinones have also been synthesized and studied for their bioactivity, indicating the reactivity of the amino group at the 3-position .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones are influenced by their molecular structure. The introduction of halogen atoms, such as bromine, can affect the lipophilicity, density, and melting point of the compounds. These properties are important for the pharmacokinetics and stability of the compounds. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, showcases the relevance of understanding the physical and chemical properties of quinazolinone derivatives .
Applications De Recherche Scientifique
Hypotensive Agents
3-Amino-6-bromoquinazolin-4(3H)-one has been utilized in the synthesis of compounds showing hypotensive activity. A study demonstrated that derivatives of this compound exhibited significant blood pressure-lowering effects, with one derivative notably reducing blood pressure by 90 mmHg for 120 minutes at a dose of 2.5 mg/kg intravenously (Kumar, Tyagi, & Srivastava, 2003).
Antimicrobial Activity
Research has shown the potential of 3-amino-6-bromoquinazolin-4(3H)-one in antimicrobial applications. Its derivatives have been synthesized and tested for antimicrobial activity, indicating its potential as a basis for developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Chemical Synthesis
This compound is important in chemical synthesis, particularly in the preparation of other quinazolinone derivatives. Studies report its use in synthesizing various structurally diverse compounds with potential biological activities (Barlaam, Harris, Lecoq, & Nguyen, 2012).
Biological Activities
Several studies have explored the biological activities of derivatives of 3-amino-6-bromoquinazolin-4(3H)-one. These include antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, highlighting the compound's versatility in medical research (Sahu et al., 2008).
Antifungal Applications
Derivatives of 3-amino-6-bromoquinazolin-4(3H)-one have shown promising antifungal properties. These derivatives have been synthesized and tested against various fungal species, indicating their potential use in treating fungal infections (Ouyang et al., 2006).
Propriétés
IUPAC Name |
3-amino-6-bromoquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-1-2-7-6(3-5)8(13)12(10)4-11-7/h1-4H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUIMEGESZUAKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429252 |
Source


|
| Record name | 3-amino-6-bromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-bromoquinazolin-4(3H)-one | |
CAS RN |
96498-79-2 |
Source


|
| Record name | 3-amino-6-bromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)
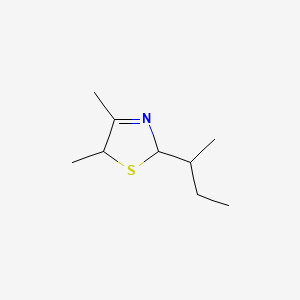

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)
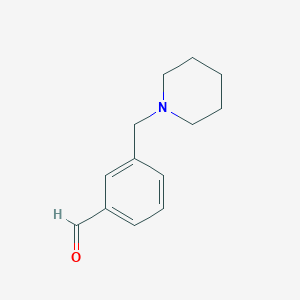
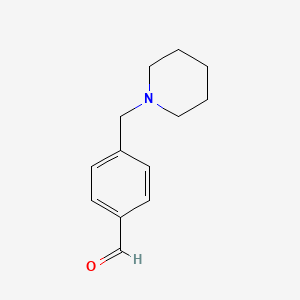
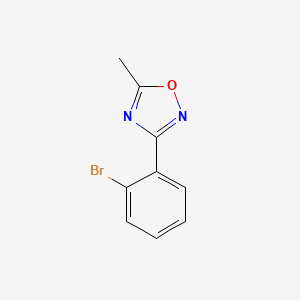
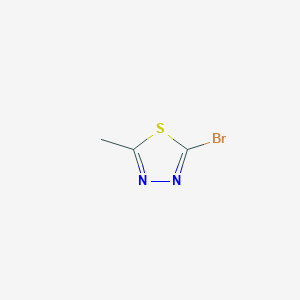
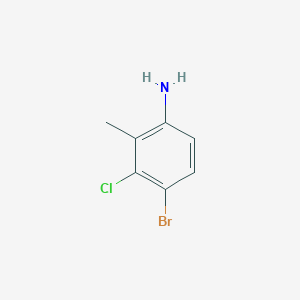
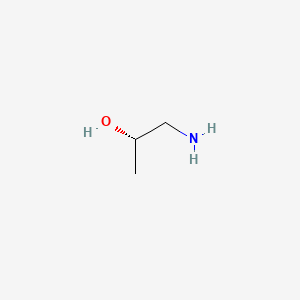
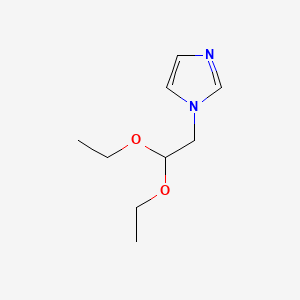
![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)
